molecular formula C14H16N2O3 B2544929 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 554425-50-2

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No. B2544929
CAS RN: 554425-50-2
M. Wt: 260.293
InChI Key: QNAOZDDPIAUCHN-UHFFFAOYSA-N
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Description

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound belongs to the class of phthalazine derivatives and is known to exhibit a wide range of biological activities.

Scientific Research Applications

Synthetic Trends in Medicinal Chemistry

4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid derivatives are explored for their potential in medicinal chemistry. The core structure of 1,3,4-oxadiazole, a related heterocycle, demonstrates a broad spectrum of biological activities such as antibacterial, antifungal, and antiviral properties. Scientists engage in the design and development of derivatives from this class for their application in medicine, highlighting the compound's relevance in drug design and development processes (Verma et al., 2017).

Antitumor Applications

Compounds derived from 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid have been evaluated for their antitumor activities. The synthesis of derivatives and their testing against various cancer cell lines demonstrate the potential of these compounds in cancer therapy. The modifications on the phthalazine core structure aim to enhance the selective toxicity towards malignant cells, showcasing the compound's utility in developing new antitumor agents (Horspool et al., 1990).

Fluorescent Indicators for Ion Sensing

Research on 4-Oxo-4H-quinolizine-3-carboxylic acids, structurally similar to 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid, reveals their application as Mg2+ selective fluorescent indicators. These compounds exhibit strong fluorescent responses to Mg2+ ions without interference from Ca2+, highlighting their importance in biological and chemical sensing applications (Otten et al., 2001).

HIV Integrase Inhibition

Derivatives of 4-Oxo-4H-quinolizine-3-carboxylic acid have been synthesized and screened for their potential as HIV integrase inhibitors. This research underscores the compound's relevance in the search for new treatments for HIV/AIDS, providing a foundation for further exploration of its derivatives in antiviral therapy (Xu et al., 2009).

Catalysis and Organic Synthesis

Research on the synthesis of phthalazine derivatives, including those similar to 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid, emphasizes their role in catalysis and as intermediates in organic synthesis. These compounds serve as key intermediates in the preparation of a wide range of chemically and biologically active molecules, illustrating the compound's utility beyond medicinal applications (Issac et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Biochemical Pathways

The biochemical pathways affected by 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid As research progresses, it is expected that the compound’s role in various biochemical pathways will be revealed .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Oxo-3-pentyl-3,4-dihydrophthalazine-1-carboxylic acid These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name

4-oxo-3-pentylphthalazine-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-3-6-9-16-13(17)11-8-5-4-7-10(11)12(15-16)14(18)19/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAOZDDPIAUCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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